1-Phenyl-1-pentyne

Catalog No.
S1892949
CAS No.
4250-81-1
M.F
C11H12
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-pentyne

CAS Number

4250-81-1

Product Name

1-Phenyl-1-pentyne

IUPAC Name

pent-1-ynylbenzene

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3

InChI Key

DEGIOKWPYFOHGH-UHFFFAOYSA-N

SMILES

CCCC#CC1=CC=CC=C1

Canonical SMILES

CCCC#CC1=CC=CC=C1

Synthesis of Polysubstituted Naphthalene Derivatives

Preparation of Lithium Acetylides

Synthesis of 7-Hydroxy-10-Methoxy-3H-Naphtho[2.1-b]Pyrans

1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of approximately 144.21 g/mol. It is classified as an alkyne, characterized by the presence of a triple bond between carbon atoms. Specifically, this compound features a phenyl group (a benzene ring) attached to a pentyne chain, which is a five-carbon alkyne. It is also known by other names such as benzene, 1-pentynyl- and 1-pentynylbenzene. The compound has a CAS Registry Number of 4250-81-1 and is typically found as a colorless to light yellow liquid at room temperature .

Typical of alkynes, including:

  • Hydrogenation: This reaction can convert 1-phenyl-1-pentyne into alkenes or alkanes depending on the reaction conditions. For instance, stereoselective hydrogenation can yield specific isomers when using catalysts .
  • Addition Reactions: Alkynes generally undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the triple bond.
  • Oxidation Reactions: The compound can also be oxidized to form ketones or carboxylic acids under appropriate conditions.

These reactions highlight its reactivity profile and potential for further chemical transformations.

Several methods exist for synthesizing 1-phenyl-1-pentyne:

  • Alkyne Formation via Elimination: A common method involves the elimination of hydrogen halides from corresponding haloalkanes. For example, starting from 1-bromo-1-pentene and phenylacetylene under basic conditions can yield 1-phenyl-1-pentyne.
  • Sonogashira Coupling: This reaction involves coupling an aryl halide with an alkyne in the presence of a palladium catalyst and base, leading to the formation of the desired alkyne product .
  • Other Methods: Various other synthetic routes may include the use of transition metal catalysts or specific reagents that facilitate the formation of carbon-carbon bonds.

1-Phenyl-1-pentyne has several applications in both industrial and research settings:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive triple bond and phenyl group.
  • Material Science: The compound may be utilized in developing materials such as polymers or coatings that require specific chemical properties.
  • Research: In organic chemistry research, it is often used as a model compound for studying reaction mechanisms involving alkynes.

Several compounds share structural similarities with 1-phenyl-1-pentyne. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable FeaturesUnique Aspects
1-PentyneAlkyneSimple five-carbon chainLacks aromaticity; less stable
PhenylacetyleneAlkyneContains a phenyl group; shorter carbon chainMore reactive due to terminal triple bond
2-PheynlbutyneAlkyneFour-carbon chain with phenyl groupDifferent carbon chain length
DiphenylacetyleneAlkyneTwo phenyl groupsIncreased steric hindrance

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4250-81-1

Wikipedia

1-Pentynylbenzene

Dates

Modify: 2023-08-16

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